(Cyclohexyl)methylzinc bromide
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Overview
Description
(Cyclohexyl)methylzinc bromide is a useful research compound. Its molecular formula is C7H13BrZn and its molecular weight is 242.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
(Cyclohexyl)methylzinc bromide is utilized in the stereoselective synthesis of highly-functionalized compounds. For instance, Yokomatsu et al. (2003) demonstrated its use in introducing difluoro-methylenephosphonate units to allylic positions within a cyclic array in a stereo- and regioselective manner, highlighting its importance in the synthesis of complex organic molecules (Yokomatsu, Kato, Sakuma, & Shibuya, 2003).
Environmental Applications
Research on alternatives to methyl bromide, a widely used but environmentally harmful fumigant, has been significant. Schneider et al. (2003) discussed the United States Department of Agriculture-Agricultural Research Service's efforts to find alternatives to methyl bromide for pest and pathogen control, signifying the broader environmental and regulatory context affecting the use of bromide compounds (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).
Catalysis and Material Science
Bromide compounds are also pivotal in catalysis and material science. For example, research by Bratlie et al. (2007) on the shape effects of platinum nanoparticles on benzene hydrogenation selectivity demonstrated that bromide ions play a critical role in determining the catalytic selectivity of nanoparticles, affecting the production of various chemical products (Bratlie, Lee, Komvopoulos, Yang, & Somorjai, 2007).
Advanced Chemical Synthesis Techniques
The solvent-free bromination reactions using sodium bromide and oxone promoted by mechanical milling, as studied by Wang and Gao (2012), showcase the versatility of bromide compounds in facilitating green chemistry approaches. This technique enables efficient bromination of various organic compounds, underscoring the adaptability of bromide-based methodologies in synthesis without the use of solvents (Wang & Gao, 2012).
Safety and Hazards
“(Cyclohexyl)methylzinc bromide” should be handled with care. It is advisable to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. In case of fire, CO2, dry chemical, or foam can be used for extinction .
Future Directions
Mechanism of Action
Target of Action
(Cyclohexyl)methylzinc bromide is primarily used as a methylating agent in organic synthesis . Its primary targets are organic substrates that require methylation, a process that involves the addition of a methyl group to the substrate .
Mode of Action
The compound interacts with its targets through a process known as C-alkylation . This process involves the formation of a carbon-carbon bond between the carbon of the substrate and that of the alkylating agent through the substitution of an atom on the carbon site .
Biochemical Pathways
It is known that the compound plays a role in the methylation of organic substrates . Methylation is a crucial process in organic synthesis and can influence various biochemical pathways.
Result of Action
The molecular effect of this compound’s action is the methylation of the target substrate This can result in the formation of new organic compounds
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of transition metal complexes as catalysts and phosphine ligands can affect the yield of the methylated products . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Properties
IUPAC Name |
bromozinc(1+);methanidylcyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCALMUTSZRVSS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCCC1.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.